DPP-IV Inhibitory Potency: A Comparative IC50 Analysis
PK44 demonstrates potent inhibition of human DPP-IV with an IC50 value of 15.8 nM . This potency is comparable to that of sitagliptin (IC50 = 18 nM) but is less potent than saxagliptin (IC50 = 1.5 nM) and more potent than vildagliptin (IC50 = 34 nM) [1]. This positions PK44 as a mid-range potency tool compound within the gliptin class, offering a different experimental window compared to ultra-potent inhibitors like linagliptin (IC50 = 0.14 nM) [1].
| Evidence Dimension | DPP-IV enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 15.8 nM |
| Comparator Or Baseline | Sitagliptin (18 nM); Vildagliptin (34 nM); Saxagliptin (1.5 nM); Alogliptin (7.5 nM); Linagliptin (0.14 nM) |
| Quantified Difference | 12.2% less potent than sitagliptin; 53.5% more potent than vildagliptin; 10.5-fold less potent than saxagliptin |
| Conditions | In vitro enzymatic assay using recombinant human DPP-IV |
Why This Matters
Researchers requiring a DPP-IV inhibitor with moderate potency that avoids the potential for complete target saturation seen with ultra-potent inhibitors (e.g., saxagliptin, linagliptin) may find PK44's potency profile more suitable for mechanistic studies.
- [1] Baetta, R., & Corsini, A. (2011). Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences. Drugs, 71(11), 1441-1467. (See Table 1 for IC50 data). View Source
